2-(2H-1,3-benzodioxol-5-yl)-1-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl}ethan-1-one
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Description
2-(2H-1,3-benzodioxol-5-yl)-1-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl}ethan-1-one is a useful research compound. Its molecular formula is C18H22N4O5S and its molecular weight is 406.46. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Properties
Researchers have synthesized a series of compounds related to the chemical structure , exploring their antimicrobial properties. For instance, novel phenyl pyrazole, azetidinone, and diazenyl ethanone derivatives of benzofurans have been evaluated for their antimicrobial activities, demonstrating the potential for these compounds in combating microbial infections (D. Kumar et al., 2007).
Heterocyclic Compound Synthesis
The synthesis of heterocyclic compounds such as oxazepine, pyrazole, and isoxazole derivatives from 2-aminobenzimidazole highlights the versatility of related chemical structures in creating potential therapeutic agents (S. Adnan et al., 2014).
Antimicrobial and Antifungal Evaluation
Compounds containing the benzo[d][1,3]dioxole structure, including pyrazole derivatives, have been synthesized and characterized, with some showing excellent antifungal and antibacterial activities. This suggests their application in developing new antimicrobial agents (B. Umesha & Y. Basavaraju, 2014).
Photoisomerization Studies
The study of photoisomerization of specific compounds indicates the potential for these chemical structures in developing photodynamic therapy agents or materials with unique optical properties (V. Vasin et al., 2015).
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-1-[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O5S/c1-20-12-15(11-19-20)28(24,25)22-6-2-5-21(7-8-22)18(23)10-14-3-4-16-17(9-14)27-13-26-16/h3-4,9,11-12H,2,5-8,10,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTZLGMTGJPFGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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